molecular formula C7H10N2O2S2 B11806226 4-Mercapto-N,N-dimethylpyridine-3-sulfonamide

4-Mercapto-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B11806226
M. Wt: 218.3 g/mol
InChI Key: BQQUCCCNLDXDFI-UHFFFAOYSA-N
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Description

4-Mercapto-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S2 and a molecular weight of 218.3 g/mol . It is a derivative of pyridine, featuring a sulfonamide group and a mercapto group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloropyridine-3-sulfonamide with sodium hydrosulfide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 4-Mercapto-N,N-dimethylpyridine-3-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically isolated through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions

4-Mercapto-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

Scientific Research Applications

4-Mercapto-N,N-dimethylpyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Mercapto-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Mercapto-pyridine-3-sulfonic acid dimethylamide
  • 5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide

Uniqueness

4-Mercapto-N,N-dimethylpyridine-3-sulfonamide is unique due to the presence of both mercapto and sulfonamide groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H10N2O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

N,N-dimethyl-4-sulfanylidene-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C7H10N2O2S2/c1-9(2)13(10,11)7-5-8-4-3-6(7)12/h3-5H,1-2H3,(H,8,12)

InChI Key

BQQUCCCNLDXDFI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CNC=CC1=S

Origin of Product

United States

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